3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, (3R,4R)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, (3R,4R)-rel- is a complex organic compound belonging to the piperidine family. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by its chiral centers, making it an important molecule in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . One common approach is the reductive amination of a suitable ketone or aldehyde with an amine, followed by subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination reactions, often using catalysts to improve yield and selectivity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Addition: Electrophilic addition reactions can be facilitated by strong acids or Lewis acids.
Major Products Formed:
Oxidation: Piperidinone derivatives
Reduction: Piperidine derivatives
Substitution: Alkylated piperidines
Addition: Addition products depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes to elucidate biological pathways.
Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of various fine chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, (3R,4R)-rel- exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding and subsequent conformational changes.
Vergleich Mit ähnlichen Verbindungen
Piperidine
Piperidinone
N-Methylpiperidine
3-Aminopiperidine
Uniqueness: 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, (3R,4R)-rel- is unique due to its specific chiral centers and the presence of the phenylmethyl group, which differentiates it from other piperidine derivatives.
Biologische Aktivität
3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, (3R,4R)-rel- is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its role as an intermediate in the synthesis of tofacitinib and its implications in cancer therapy and other medical conditions.
- Molecular Formula : C14H24Cl2N2
- Molecular Weight : 291.26 g/mol
- CAS Number : 1062580-52-2
- Purity : >95% (HPLC)
Biological Activity Overview
The biological activity of 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)- is primarily linked to its role as a precursor in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor used in treating autoimmune diseases. The compound exhibits several pharmacological properties that are relevant to various therapeutic areas:
-
Cancer Therapy :
- Recent studies have highlighted the potential anticancer activity of piperidine derivatives. For instance, compounds derived from piperidine structures have shown improved cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin . The presence of the piperidine moiety enhances interactions with protein binding sites, which is crucial for effective anticancer activity.
-
Neurological Disorders :
- Piperidine derivatives have been investigated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are significant in Alzheimer's disease treatment. The incorporation of piperidine into drug structures has been shown to improve brain exposure and enhance pharmacological effects against neurodegenerative diseases .
- Inflammation and Autoimmune Diseases :
Case Study 1: Tofacitinib Synthesis
Tofacitinib is synthesized using 3-Piperidinamine as a key intermediate. The synthesis process involves the condensation of this compound with pyrrolo[2,3-d]pyrimidine derivatives to yield high-purity tofacitinib citrate. This compound has been proven effective in treating various autoimmune disorders due to its ability to selectively inhibit JAK enzymes .
Case Study 2: Anticancer Activity
In a study evaluating the anticancer properties of piperidine derivatives, a specific analog derived from 3-Piperidinamine was tested against FaDu hypopharyngeal tumor cells. The results indicated that this derivative exhibited superior cytotoxic effects compared to traditional chemotherapeutics, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy .
Research Findings
Eigenschaften
IUPAC Name |
[(3S,4R)-1-benzyl-4-methylpiperidin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-7-8-16(11-14(12)9-15)10-13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3/t12-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMJKEQHUVZBJG-OCCSQVGLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1CN)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1CN)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.